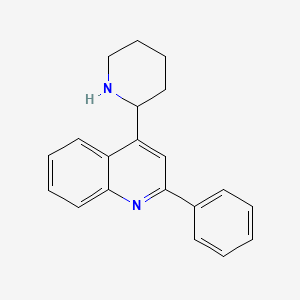

2-Phenyl-4-(2-piperidinyl)quinoline

Descripción general

Descripción

2-Phenyl-4-(2-piperidinyl)quinoline is a heterocyclic compound that features a quinoline core with a phenyl group at the 2-position and a piperidinyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-piperidinyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with a suitable ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are often employed to achieve these goals .

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-4-(2-piperidinyl)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Antimalarial Applications

Recent studies have demonstrated the efficacy of quinoline derivatives, including 2-Phenyl-4-(2-piperidinyl)quinoline, against malaria. A significant investigation synthesized a library of quinoline-piperidine conjugates and evaluated their antiplasmodial activity against Plasmodium falciparum strains. Among these compounds, several exhibited potent activity in the nanomolar range without noticeable cytotoxicity to human cells .

Key Findings:

- Potency : Certain derivatives showed high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

- Mechanism of Action : The proposed mechanism involves accumulation within the acidic digestive vacuole of the parasite, inhibiting heme crystallization, which is crucial for the parasite's survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies assessing its cytotoxic effects on human tumor cell lines. In one study, a series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines, including ovarian and lung cancer .

Notable Results:

- Cytotoxicity : Compounds derived from this framework demonstrated significant cytotoxic effects with effective doses (ED50) lower than 1 µg/mL against several cancer types.

- Selectivity : Some derivatives exhibited selective activity against specific cancer cell lines, suggesting potential for targeted cancer therapies.

Neuropharmacological Properties

The neuropharmacological profile of this compound has also been investigated. The compound PK 8165, a derivative of this quinoline structure, acts as a partial agonist at benzodiazepine receptors and has shown potential as an anxiolytic agent. Its unique binding properties suggest that it may modulate GABAergic transmission without the full agonistic effects associated with traditional benzodiazepines .

Insights:

- Mechanism : PK 8165 was found to inhibit benzodiazepine binding competitively while enhancing GABA's effects on cGMP levels in the cerebellum .

- Therapeutic Potential : The atypical profile indicates potential use in treating anxiety disorders with possibly fewer side effects than conventional benzodiazepines.

Summary Table of Applications

| Application Area | Compound Structure | Activity Type | Key Findings |

|---|---|---|---|

| Antimalarial | This compound | Antiplasmodial | Potent against P. falciparum; non-toxic |

| Anticancer | Quinazolinone derivatives | Cytotoxicity | Effective against multiple tumor cell lines |

| Neuropharmacology | PK 8165 (quinoline derivative) | Anxiolytic | Partial agonist at benzodiazepine receptors |

Mecanismo De Acción

The mechanism of action of 2-Phenyl-4-(2-piperidinyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoline: Lacks the piperidinyl group, which may result in different biological activities.

4-(2-Piperidinyl)quinoline: Lacks the phenyl group, which can affect its chemical reactivity and applications.

2-Phenyl-4-(2-pyrrolidinyl)quinoline: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group, leading to different properties.

Uniqueness

2-Phenyl-4-(2-piperidinyl)quinoline is unique due to the presence of both the phenyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Actividad Biológica

2-Phenyl-4-(2-piperidinyl)quinoline (CAS No. 383128-79-8) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a phenyl group at the 2-position and a piperidine moiety at the 4-position. This unique structure contributes to its pharmacological properties, allowing it to interact with various biological targets.

Research indicates that this compound acts primarily as a partial agonist at benzodiazepine receptors. It has been shown to modulate GABAergic activity without fully activating the receptor, which may lead to anxiolytic effects without the sedative properties typically associated with full agonists . Additionally, it has been observed to inhibit the enzyme CYP3A4 , which plays a crucial role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Antimicrobial Activity

A series of studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Staphylococcus aureus , particularly in overcoming resistance mechanisms such as efflux pumps . The structure-activity relationship (SAR) studies reveal that modifications at various positions can enhance antibacterial efficacy while minimizing toxicity to human cells.

Anticancer Activity

In addition to its antimicrobial effects, quinoline derivatives have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Specific studies have highlighted that modifications on the quinoline scaffold can lead to improved activity against various cancer cell lines .

Case Studies

- Anticonflict Properties : A study investigating the anticonflict properties of related quinoline derivatives found that they could reduce anxiety-like behaviors in animal models without significant sedation. The partial agonist activity at benzodiazepine receptors was crucial for these effects .

- Efflux Pump Inhibition : Another significant study focused on the ability of these compounds to inhibit NorA efflux pumps in resistant strains of Staphylococcus aureus . Compounds with specific structural modifications showed enhanced inhibition, restoring susceptibility to fluoroquinolones .

- CYP450 Interaction : Research into the interaction with CYP450 enzymes indicated that these compounds could influence drug metabolism significantly, suggesting potential drug-drug interactions when co-administered with other medications .

Propiedades

IUPAC Name |

2-phenyl-4-piperidin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-2-8-15(9-3-1)20-14-17(18-11-6-7-13-21-18)16-10-4-5-12-19(16)22-20/h1-5,8-10,12,14,18,21H,6-7,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWLVOJVVMWDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293959 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-79-8 | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-(2-piperidinyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.